2-[4-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Description
2-[4-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid is an organic compound with a complex structure that includes a nitrophenoxy group, a phenyl group, and a dioxoisoindole moiety
Properties
IUPAC Name |
2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O7/c24-19-17-10-1-12(21(26)27)11-18(17)20(25)22(19)13-2-6-15(7-3-13)30-16-8-4-14(5-9-16)23(28)29/h1-11H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLRDTWLIGVDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a boronic acid derivative and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Another method involves the mechanochemical treatment, which has been shown to be effective in synthesizing various substituted compounds . This method involves grinding the reactants together, which can enhance the reaction rate and yield compared to conventional methods.
Chemical Reactions Analysis
2-[4-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The phenyl and nitrophenoxy groups can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction reactions, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure, which includes a boronic acid and a nitro group, makes it a potential candidate for drug development. Boronic acids can form reversible covalent bonds with biological molecules, while nitro groups can influence the compound’s biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, the boronic acid group can form reversible covalent bonds with enzymes or receptors, modulating their activity. The nitro group can also participate in redox reactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
2-[4-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid can be compared with other similar compounds, such as:
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds have similar structural features and are used in similar applications.
Phenylboronic acid derivatives: These compounds share the boronic acid functional group and are widely used in organic synthesis and medicinal chemistry.
The uniqueness of 2-[4-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid lies in its combination of functional groups, which provides a unique set of chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
